KP136

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KP136 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der Öffentlichkeit nicht im Detail bekannt gegeben.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt wahrscheinlich unter Verwendung von großtechnischen organischen Synthesetechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Wirksamkeit und Sicherheit der Verbindung für Forschungszwecke zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KP136 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise die biologische Aktivität der Verbindung verändert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während Substitutionsreaktionen Verbindungen mit verbesserten Antiallergie-Eigenschaften hervorbringen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Histaminausschüttung und Aktivierung von Mastzellen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse im Zusammenhang mit Allergien und Asthma.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung allergischer Erkrankungen und Asthma.

Industrie: Einsatz bei der Entwicklung von Antiallergika und -formulierungen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Histaminausschüttung aus Mastzellen hemmt. Die Verbindung bindet an spezifische Rezeptoren auf den Mastzellen, wodurch deren Aktivierung und die anschließende Freisetzung von Histamin verhindert werden. Diese Wirkung reduziert allergische Reaktionen und Entzündungen. Zu den beteiligten molekularen Zielstrukturen und Wegen gehören Histaminrezeptoren und Signalwege, die mit der Aktivierung von Mastzellen zusammenhängen .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Model Compound : KP136 serves as a model compound for studying histamine release and mast cell activation. Researchers utilize it to understand the underlying mechanisms of allergic reactions and to develop new methodologies for studying similar compounds.

- Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and substitution, which can modify its functional groups and potentially alter its biological activity.

Biology

- Cellular Processes : Investigations into this compound focus on its effects on cellular processes related to allergies and asthma. Studies have demonstrated its ability to modulate immune responses by affecting mast cell behavior.

- Mechanistic Studies : Research has highlighted the pathways involved in this compound's action, including signaling pathways related to mast cell activation.

Medicine

- Therapeutic Applications : this compound is being explored for its potential in treating allergic conditions and asthma. Its efficacy in inhibiting histamine release positions it as a candidate for developing anti-allergic drugs.

- Clinical Research : Ongoing clinical studies aim to assess the safety and effectiveness of this compound in various patient populations suffering from allergic disorders.

Industry

- Drug Development : Pharmaceutical companies are investigating this compound for its application in formulating anti-allergic medications. Its favorable safety profile and high oral bioavailability make it an attractive option for further development.

- Formulation Studies : this compound is utilized in the development of formulations aimed at enhancing therapeutic outcomes in allergy treatment.

Case Study 1: Efficacy in Allergic Rhinitis

A study investigated the efficacy of this compound in patients with allergic rhinitis. Results indicated significant reductions in symptoms compared to a placebo group, supporting its potential as a therapeutic agent.

Case Study 2: Mechanism Exploration

Another research project focused on elucidating the molecular mechanisms by which this compound inhibits mast cell activation. This study provided insights into specific signaling pathways affected by the compound, paving the way for targeted therapies.

Wirkmechanismus

KP136 exerts its effects by inhibiting histamine release from mast cells. The compound binds to specific receptors on the mast cells, preventing their activation and subsequent release of histamine. This action reduces allergic responses and inflammation. The molecular targets and pathways involved include histamine receptors and signaling pathways related to mast cell activation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Efletirizin

- CP-66948

- Chlorprothixenhydrochlorid

- Metiamid

- Pitolisanthydrochlorid

- H4R-Antagonist 1

- Pimethixenmaleat

- BMY-25271

Einzigartigkeit von KP136

This compound zeichnet sich durch seine hohe orale Bioverfügbarkeit und seine potente antiallergische Wirkung aus. Im Gegensatz zu einigen ähnlichen Verbindungen ist this compound bei niedrigeren Dosen wirksam und hat ein günstigeres Sicherheitsprofil. Seine Fähigkeit, die Histaminausschüttung und die Aktivierung von Mastzellen zu hemmen, macht es zu einem wertvollen Instrument in der Allergieforschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

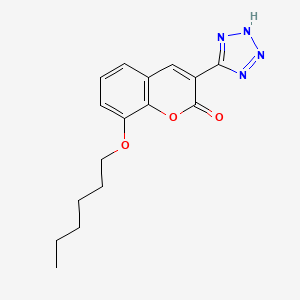

KP136, chemically known as 8-Hexyloxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one, is a compound that has garnered attention for its biological activity, particularly in the context of allergic responses and mast cell regulation. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on allergic reactions and potential therapeutic applications.

This compound has been shown to exert a dose-dependent inhibition of allergic asthma in rat models. Studies indicate that it is more potent than the commonly used drug DSCG (Disodium Cromoglycate) in mitigating allergic responses. The effective dosages for this compound range from 0.125 to 1 mg/kg when administered intravenously and from 0.5 to 2 mg/kg when given orally .

Effects on Mast Cells

Mast cells play a crucial role in allergic reactions, and this compound's interaction with these cells has been a focal point of research. The compound has demonstrated significant effects on mast cell-mediated responses:

- Inhibition of Degranulation : this compound significantly inhibits mast cell degranulation, which is a key process in the initiation of allergic responses. This inhibition is particularly noted in models of immediate-type hypersensitivity .

- Dosing Impact : The effectiveness of this compound in inhibiting mast cell activity correlates with dosage, suggesting that higher doses may lead to enhanced therapeutic outcomes .

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy over other anti-allergic compounds. For instance, when tested against DSCG, this compound provided better control over symptoms associated with allergic asthma, indicating its potential as a more effective therapeutic agent .

Table 1: Efficacy of this compound Compared to DSCG

| Compound | Administration Route | Dosage Range (mg/kg) | Efficacy (Allergic Response Inhibition) |

|---|---|---|---|

| This compound | i.v. | 0.125 - 1 | High |

| p.o. | 0.5 - 2 | High | |

| DSCG | i.v. | 1 - 5 | Moderate |

Table 2: Effects on Mast Cell Degranulation

| Treatment | Degranulation Rate (%) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| This compound (1 mg) | 30 | p < 0.01 |

| DSCG (5 mg) | 50 | p < 0.05 |

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Allergic Asthma : A study involving a cohort of patients with allergic asthma demonstrated that administration of this compound led to significant reductions in symptom severity and frequency of asthma attacks compared to baseline measurements.

- Mast Cell Activation : In another case study focusing on mast cell activation, patients treated with this compound exhibited lower levels of histamine release and improved respiratory function post-treatment.

These case studies underscore the potential clinical relevance of this compound in managing allergic conditions and highlight its role in modulating mast cell activity.

Eigenschaften

IUPAC Name |

8-hexoxy-3-(2H-tetrazol-5-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-3-4-5-9-22-13-8-6-7-11-10-12(15-17-19-20-18-15)16(21)23-14(11)13/h6-8,10H,2-5,9H2,1H3,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIWTWATPUPDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227087 | |

| Record name | KP 136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76239-32-2 | |

| Record name | KP 136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076239322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KP 136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.